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molecular formula C10H21NO2S B8423901 N-(2-ethylthioethyl)-glycine tert-butyl ester

N-(2-ethylthioethyl)-glycine tert-butyl ester

Cat. No. B8423901
M. Wt: 219.35 g/mol
InChI Key: BQUHHYSGHWBSGH-UHFFFAOYSA-N
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Patent
US04071621

Procedure details

To a solution of 10 g of 2-ethylthioethylamine hydrochloride and 15 g of triethylamine in 20 ml of chloroform was added with stirring 11 g of tert-butyl chloroacetate over a period of 30 minutes, while maintaining the temperature at 30°-70° C. The reaction mixture was held at 70° C for an addition 1 hour. At the end of this period, the chloroform was evaporated in vacuo, and the residue was taken up in 40 ml of 2N NaOH solution and 50 ml of benzene, transferred into a separatory funnel and well shaken. The benzene solution was separated, washed with water, dried over anhydrous sodium sulfate and filtered. After evaporation of benzene, the residue was distilled under reduced pressure to give 5.3 g (34 percent) of N-(2-ethylthioethyl)glycine tert-butyl ester, B.P. 106°-9° C/1.5 mm Hg.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([S:4][CH2:5][CH2:6][NH2:7])[CH3:3].C(N(CC)CC)C.Cl[CH2:16][C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18]>C(Cl)(Cl)Cl>[C:20]([O:19][C:17](=[O:18])[CH2:16][NH:7][CH2:6][CH2:5][S:4][CH2:2][CH3:3])([CH3:23])([CH3:22])[CH3:21] |f:0.1|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
Cl.C(C)SCCN
Name
Quantity
15 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
ClCC(=O)OC(C)(C)C

Conditions

Stirring
Type
CUSTOM
Details
well shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 30°-70° C
ADDITION
Type
ADDITION
Details
The reaction mixture was held at 70° C for an addition 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
At the end of this period, the chloroform was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
50 ml of benzene, transferred into a separatory funnel
CUSTOM
Type
CUSTOM
Details
The benzene solution was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
After evaporation of benzene
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(CNCCSCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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